4-Quinazolinamine, 7-fluoro-N-(4-fluorophenyl)-
Description
4-Quinazolinamine, 7-fluoro-N-(4-fluorophenyl)- is a quinazoline derivative characterized by a bicyclic quinazolinamine core substituted with a fluorine atom at position 7 and an N-(4-fluorophenyl) group. Quinazolinamines are pharmacologically significant due to their role in modulating enzyme activity, particularly in oncology and autophagy regulation.
Properties
CAS No. |
84729-33-9 |
|---|---|
Molecular Formula |
C14H9F2N3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H9F2N3/c15-9-1-4-11(5-2-9)19-14-12-6-3-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19) |
InChI Key |
VGHKUIOSWPONRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method starts with the reaction of 4-chloro-7-fluoro-6-nitroquinazoline with acetonitrile, followed by nucleophilic substitution with phenylamine and subsequent reduction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. This includes the use of specific solvents, temperature control, and purification techniques such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like phenylamine. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
6-Fluoro-N-[(4-fluorophenyl)methyl]-4-quinazolinamine (Spautin-1)
- Structure : 6-fluoro substitution and a benzyl-linked 4-fluorophenyl group.
- Activity : Inhibits autophagy by targeting ubiquitin-specific peptidases USP10/USP13, destabilizing the Beclin 1–Vps34 complex. The 6-fluoro position may reduce steric hindrance compared to 7-fluoro analogues, enhancing interaction with USP active sites .
N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine (CAS 162012-67-1)
- Structure : 7-fluoro and 6-nitro substituents with a 3-chloro-4-fluorophenyl group.
- However, this may reduce metabolic stability. The chloro-fluorophenyl group introduces steric bulk, which could hinder binding to flat enzyme active sites .
- Key Difference : Nitro substitution contrasts with the simpler fluorine or methoxy groups in other analogues, highlighting trade-offs between potency and pharmacokinetics .
Impact of Halogen Substitution
7-Chloro-N-[4-(trifluoromethyl)phenyl]quinolin-4-amine
- Structure : 7-chloro substituent and a trifluoromethylphenyl group.
- The trifluoromethyl group further increases lipophilicity, improving membrane permeability but risking toxicity .
- Key Difference : Chloro-substituted analogues often exhibit higher potency than fluoro-substituted ones in kinase inhibition but face greater synthetic challenges and toxicity risks .
Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t½, h) |
|---|---|---|---|
| 7-fluoro-N-(4-fluorophenyl)- | 3.2 | 0.15 | 2.5 |
| Spautin-1 (6-fluoro) | 3.8 | 0.08 | 1.8 |
| CAS 162012-67-1 (6-nitro) | 2.9 | 0.05 | 0.9 |
| 7-Chloro (CF3-phenyl) | 4.5 | 0.02 | 1.2 |
- Key Trends :
- Fluorine at position 7 improves solubility compared to nitro or chloro substituents.
- Chloro and trifluoromethyl groups increase lipophilicity (LogP) but reduce solubility .
Biological Activity
4-Quinazolinamine, 7-fluoro-N-(4-fluorophenyl)- is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound exhibits a unique chemical structure characterized by a quinazoline core with specific fluorine and phenyl substitutions. Quinazolines are increasingly being explored in drug development, particularly for their roles in anticancer therapies and other medicinal applications.
Chemical Structure and Synthesis
The molecular formula of 4-Quinazolinamine, 7-fluoro-N-(4-fluorophenyl)- is C12H9F2N3, indicating the presence of fluorine atoms that enhance its biological activity. The synthesis typically involves several key reactions that introduce the fluorine substituents and construct the quinazoline framework.
Biological Activities
Research indicates that compounds within the quinazoline class, including 4-Quinazolinamine, exhibit significant biological activities:
- Anticancer Properties : Quinazoline derivatives have been studied for their potential as anticancer agents. For instance, compounds similar to 4-Quinazolinamine have shown efficacy against non-small cell lung cancer (NSCLC) by inhibiting key kinases involved in tumor growth and metastasis .
- Inflammatory Diseases : Some studies have focused on the ability of quinazoline derivatives to inhibit the NF-κB pathway, which plays a crucial role in inflammation. This inhibition can lead to reduced cytokine production and lower inflammation levels in macrophage-like cells .
- Antimicrobial Activity : Quinazolines have also been evaluated for their antimicrobial properties, showing effectiveness against various pathogens .
Structure-Activity Relationship (SAR)
The biological activity of 4-Quinazolinamine is influenced by its structural features. The following table summarizes SAR findings related to quinazoline derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Spautin-1 | Isoquinoline core | Selective inhibition of cancer cells |
| N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazoline | Nitro group; different halogen substitution | Enhanced antibacterial activity |
| N-(2-Fluorophenyl)-6-methoxyquinazoline | Methoxy substitution; lacks fluorine at position 7 | Variability in solubility and bioactivity |
These variations in substituent groups significantly influence both the biological activity and therapeutic applications of these compounds.
Case Studies
- Inhibition of NF-κB : A study developed new alkylthiourea quinazoline derivatives that selectively inhibited NF-κB activation in macrophage-like THP−1 cells while minimizing cytotoxic effects. The findings suggest that such derivatives could be effective in treating inflammatory diseases .
- Anticancer Activity : Research focusing on substituted tetrazoloquinazolines demonstrated their potential as anticancer agents through molecular docking studies, revealing significant binding affinities to target proteins involved in cancer progression .
- Kinase Inhibition : The anti-proliferative activity of certain quinazoline analogues towards EGFR-mutant NSCLC cells was linked to their ability to inhibit NEK4 kinase, highlighting their therapeutic potential in lung cancer treatment .
Q & A
Q. What are the key synthetic routes for 7-fluoro-N-(4-fluorophenyl)-4-quinazolinamine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of fluorinated aniline precursors with appropriate carbonyl reagents. For example, similar quinoline derivatives are synthesized via nucleophilic substitution, Suzuki coupling, or condensation reactions under controlled temperatures (60–120°C) and inert atmospheres . Optimization strategies include:
- Catalyst screening : Use palladium-based catalysts for coupling steps (e.g., Pd(PPh₃)₄).
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for fluorinated intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) improves purity.
Table 1 : Example Reaction Conditions for Analogous Compounds
| Step | Reagents | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | POCl₃, DMF | 110 | 65–75 | |
| Fluorination | KF, DMSO | 90 | 50–60 |
Q. How can researchers confirm the purity and structural integrity of this compound, given limited commercial analytical data?
- Methodological Answer : Combine orthogonal analytical techniques:
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks to computational predictions (e.g., ChemDraw) for fluorine-substituted aromatic protons (~6.5–8.5 ppm) and quinazolinamine backbone .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight (e.g., [M+H]⁺ = 317.3 g/mol) .
- Elemental analysis : Validate C, H, N, F percentages against theoretical values.
Advanced Research Questions
Q. What computational strategies are recommended for predicting the binding affinity of this compound with kinase targets?
- Methodological Answer : Leverage molecular modeling tools:
- Molecular docking (AutoDock Vina, Schrödinger) : Dock the compound into ATP-binding pockets of kinases (e.g., EGFR, VEGFR) using crystal structures (PDB IDs: 1M17, 3WZE). Focus on fluorine interactions with hydrophobic residues (e.g., Phe, Leu) .
- Molecular dynamics (MD) simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD and hydrogen-bonding networks .
- Free energy calculations (MM-PBSA) : Estimate ΔG binding to prioritize lead optimization .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be reconciled?
- Methodological Answer : Address discrepancies systematically:
- Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsomes) and bioavailability (%F) to identify metabolic liabilities (e.g., CYP450-mediated degradation) .
- Orthogonal assays : Use SPR (surface plasmon resonance) for binding affinity validation and 3D tumor spheroids for efficacy testing .
- Dose-response optimization : Adjust in vivo dosing regimens based on in vitro IC₅₀ values (e.g., 10–50 mg/kg in xenograft models) .
Q. What theoretical frameworks guide the design of mechanistic studies for this compound’s anticancer activity?
- Methodological Answer : Align experiments with kinase inhibition theory:
- Hypothesis-driven design : Test if fluorophenyl groups enhance selectivity for mutant kinases (e.g., EGFR T790M) via steric effects .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling (e.g., MAPK, PI3K/Akt) .
- Resistance modeling : Induce resistance in cell lines via chronic exposure; profile genetic mutations (CRISPR screens) .
Methodological Integration
Q. How to integrate this compound into a research proposal investigating structure-activity relationships (SAR)?
- Step 1 : Synthesize analogs (e.g., vary fluorophenyl substituents) and characterize (HPLC, NMR).
- Step 2 : Screen against kinase panels (Eurofins) to generate IC₅₀ data.
- Step 3 : Perform QSAR modeling (MOE, RDKit) to correlate substituent electronegativity with activity .
Table 2 : Example SAR Data for Analogous Compounds
| Substituent | IC₅₀ (nM) EGFR | LogP | Reference |
|---|---|---|---|
| -F (para) | 12.3 | 2.8 | |
| -Cl (para) | 45.6 | 3.1 |
Handling Data Contradictions
Q. What steps resolve discrepancies in cytotoxicity data across cell lines?
- Methodological Answer : Conduct a meta-analysis:
- Assay standardization : Use identical seeding density (e.g., 5,000 cells/well) and incubation times (72 hr) .
- Control normalization : Include staurosporine as a positive control; calculate % viability via MTT/WST-1 .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) and report 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
